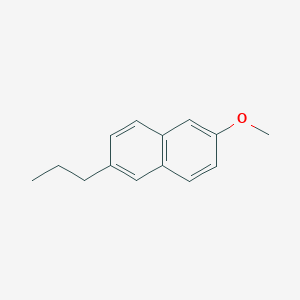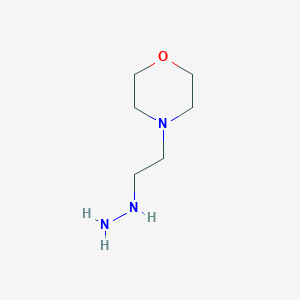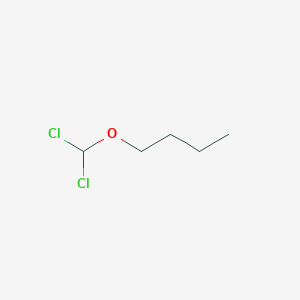
Éther dichlorométhylbutylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
DICHLOROMETHYL N-BUTYL ETHER has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Industrial Applications: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
Target of Action
Butyl Dichloromethyl Ether, also known as Dichloromethyl Butyl Ether, is primarily used in the formylation of aromatic compounds . The primary targets of Butyl Dichloromethyl Ether are both electron-deficient and electron-rich aromatics .
Mode of Action
Butyl Dichloromethyl Ether interacts with its targets, the aromatic compounds, through a process called formylation . In this process, Butyl Dichloromethyl Ether is used to introduce a formyl group into the aromatic compounds . This interaction results in the formation of aldehydes from the aromatic compounds .
Biochemical Pathways
The formylation process involving Butyl Dichloromethyl Ether affects the biochemical pathways of the aromatic compounds. The introduction of the formyl group changes the structure of the aromatic compounds, leading to the formation of aldehydes . These aldehydes can then participate in various biochemical reactions, leading to downstream effects such as the synthesis of other organic compounds .
Pharmacokinetics
Given its use in chemical reactions, it is likely that its bioavailability is influenced by factors such as its concentration, the presence of other reactants, and the conditions of the reaction .
Result of Action
The primary molecular effect of the action of Butyl Dichloromethyl Ether is the transformation of aromatic compounds into aldehydes . This transformation occurs at the cellular level within the context of organic synthesis reactions .
Action Environment
The action of Butyl Dichloromethyl Ether is influenced by various environmental factors. For instance, the efficiency of the formylation process can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment . Furthermore, Butyl Dichloromethyl Ether should be stored under inert gas and away from air, indicating that its stability and efficacy can be influenced by exposure to certain environmental conditions .
Analyse Biochimique
Biochemical Properties
Butyl Dichloromethyl Ether plays a significant role in biochemical reactions, particularly in the formylation of aromatic compounds. It interacts with enzymes and proteins involved in these reactions, such as titanium tetrachloride (TiCl4), which acts as a catalyst in the formylation process This reaction is highly regioselective, promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
Cellular Effects
The effects of Butyl Dichloromethyl Ether on various types of cells and cellular processes are not extensively documented. It is known that similar compounds, such as methyl tertiary-butyl ether, can induce oxidative stress and damage to cellular components like mitochondria and lysosomes Butyl Dichloromethyl Ether may exhibit similar cytotoxic effects, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Butyl Dichloromethyl Ether exerts its effects through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to participate in the formylation of electron-rich aromatic rings, mediated by titanium tetrachloride . This reaction involves the coordination of Butyl Dichloromethyl Ether with TiCl4, leading to the formation of aromatic aldehydes. The high reactivity of Butyl Dichloromethyl Ether makes it a valuable reagent in organic synthesis, particularly in the production of aldehydes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyl Dichloromethyl Ether can change over time due to its stability and degradation. The compound is sensitive to air and should be stored under inert gas to maintain its stability . Long-term exposure to Butyl Dichloromethyl Ether may result in degradation, potentially affecting its reactivity and efficacy in biochemical reactions. Studies on similar compounds have shown that prolonged exposure can lead to oxidative stress and cellular damage
Dosage Effects in Animal Models
The effects of Butyl Dichloromethyl Ether vary with different dosages in animal models. High doses of similar compounds have been shown to induce toxic effects, including oxidative stress and damage to cellular components It is essential to determine the threshold effects and toxic dosages of Butyl Dichloromethyl Ether to ensure its safe use in biochemical research
Metabolic Pathways
Butyl Dichloromethyl Ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its degradation and transformation. Similar compounds, such as methyl tertiary-butyl ether, are metabolized by microorganisms, leading to the formation of metabolites like tert-butyl alcohol and acetone The metabolic pathways of Butyl Dichloromethyl Ether may involve similar enzymatic reactions, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of Butyl Dichloromethyl Ether within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in biochemical reactions
Subcellular Localization
The subcellular localization of Butyl Dichloromethyl Ether can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Understanding the subcellular localization of Butyl Dichloromethyl Ether is crucial for elucidating its role in biochemical reactions and cellular processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing DICHLOROMETHYL N-BUTYL ETHER involves the reaction of butyl alcohol with dichloromethyl methyl ether in the presence of a strong acid catalyst such as titanium tetrachloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In industrial settings, DICHLOROMETHYL N-BUTYL ETHER can be produced through the reaction of butyl formate with oxalyl chloride in the presence of N-methylformanilide . This method is preferred due to its simplicity and the avoidance of harmful reagents.
Analyse Des Réactions Chimiques
Types of Reactions
DICHLOROMETHYL N-BUTYL ETHER undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Major Products Formed
Alcohols and Alkyl Halides: The cleavage of DICHLOROMETHYL N-BUTYL ETHER typically yields alcohols and alkyl halides as major products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethyl Methyl Ether: Similar in structure but with a methyl group instead of a butyl group.
Dichloromethyl Ethyl Ether: Contains an ethyl group instead of a butyl group.
Uniqueness
DICHLOROMETHYL N-BUTYL ETHER is unique due to its specific reactivity and the ability to form stable intermediates in formylation reactions. Its longer alkyl chain compared to similar compounds like Dichloromethyl Methyl Ether provides different physical and chemical properties, making it suitable for specific applications .
Propriétés
IUPAC Name |
1-(dichloromethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHBNABFJZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401497 | |
| Record name | Butyl Dichloromethyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5312-73-2 | |
| Record name | Butyl Dichloromethyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl Dichloromethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Butyl Dichloromethyl Ether in organic synthesis?
A1: Butyl Dichloromethyl Ether is primarily used as a formylating agent to introduce an aldehyde group (-CHO) into aromatic compounds. This is typically achieved through the Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst like Titanium Tetrachloride (TiCl4). [, , ]
Q2: Can you provide a specific example of Butyl Dichloromethyl Ether's use in synthesis?
A2: Certainly. In one study [], Butyl Dichloromethyl Ether was reacted with Methylcoronene in the presence of Titanium Tetrachloride to yield Methylcoronaldehyde. This aldehyde was then further reacted to synthesize other substituted Coronene derivatives.
Q3: Are there any limitations or challenges associated with the use of Butyl Dichloromethyl Ether?
A3: One potential challenge is the regioselectivity of the formylation reaction. In some cases, the reaction can lead to the formation of mixtures of isomers, as observed in the formylation of Methylcoronene and Dimethylcoronene []. The purification of the desired isomer from these mixtures can be challenging.
Q4: Besides its role in formylation, has Butyl Dichloromethyl Ether been studied in other contexts?
A4: Yes, research has explored the fragmentation reactions of Butyl Dichloromethyl Ether-derived carbenes using laser flash photolysis []. This research focused on understanding the decomposition pathways and products of these reactive intermediates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





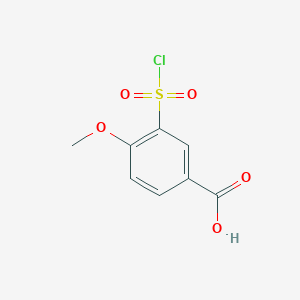
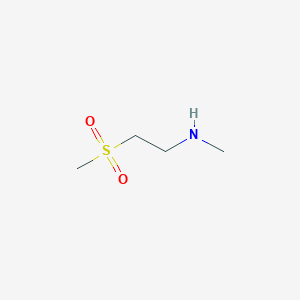

![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
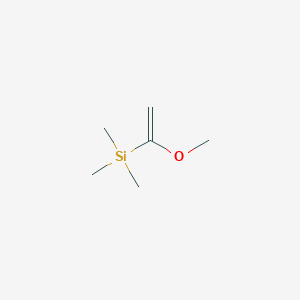
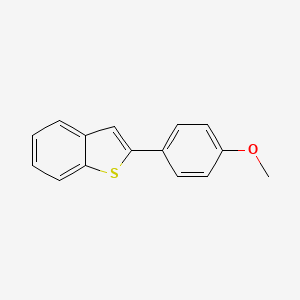
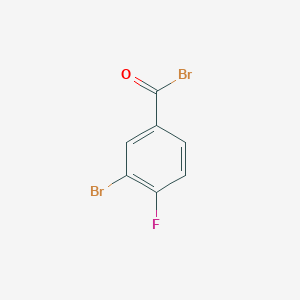
![[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid](/img/structure/B1587570.png)

